(4-methanesulfonylthiophen-3-yl)methanol
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Overview
Description
(4-methanesulfonylthiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a methanesulfonyl group and a methanol group. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonylthiophen-3-yl)methanol typically involves the introduction of a methanesulfonyl group to a thiophene ring, followed by the addition of a methanol group. Common synthetic routes may include:
Sulfonylation: Thiophene can be sulfonylated using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxymethylation: The sulfonylated thiophene can then be reacted with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-methanesulfonylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: (4-methanesulfonylthiophen-3-yl)aldehyde or (4-methanesulfonylthiophen-3-yl)carboxylic acid.
Reduction: (4-thiophen-3-yl)methanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-methanesulfonylthiophen-3-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its electronic properties could be exploited in the design of conductive polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(4-methylthiophen-3-yl)methanol: Similar structure but with a methyl group instead of a methanesulfonyl group.
(4-chlorothiophen-3-yl)methanol: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
(4-nitrothiophen-3-yl)methanol: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
(4-methanesulfonylthiophen-3-yl)methanol is unique due to the presence of the methanesulfonyl group, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and materials.
Biological Activity
(4-Methanesulfonylthiophen-3-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial and antiproliferative effects, as well as its mechanisms of action based on recent research findings.
This compound is characterized by the presence of a thiophene ring substituted with a methanesulfonyl group and a hydroxymethyl group. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the methanol extracts from various plant sources have shown antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Compound | Pathogen Targeted | MIC (µg/mL) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
Antiproliferative Activity
The antiproliferative effects of similar compounds have been documented in various cancer cell lines, including HeLa and A549 cells. For example, methanolic extracts containing flavonoids have shown IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | TBD |
A549 | TBD |
The biological activity of this compound may involve several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Compounds that interact with key enzymes involved in metabolic pathways can lead to reduced growth and proliferation in cancer cells.
- Signal Transduction Interference : The modulation of signaling pathways related to cell survival and apoptosis may also play a role in its antiproliferative effects.
Case Studies
A study investigating the biological activities of various methanol extracts found that specific fractions exhibited notable antibacterial and antiproliferative activities. For example, one fraction showed promising results against S. aureus and significant inhibitory effects on HeLa cells .
Properties
IUPAC Name |
(4-methylsulfonylthiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLDGTBVSKWJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.